methyl 2-(1-naphthoyl)benzoate
CAS No.:
Cat. No.: VC10982860
Molecular Formula: C19H14O3
Molecular Weight: 290.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H14O3 |
---|---|
Molecular Weight | 290.3 g/mol |
IUPAC Name | methyl 2-(naphthalene-1-carbonyl)benzoate |
Standard InChI | InChI=1S/C19H14O3/c1-22-19(21)17-11-5-4-10-16(17)18(20)15-12-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3 |
Standard InChI Key | YFIROWGKGBPJJJ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES | COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-(1-naphthoyl)benzoate, systematically named methyl 2-(naphthalene-1-carbonyl)benzoate, belongs to the class of aromatic esters. Its structure features a benzoate group esterified with a naphthalene moiety at the 1-position, creating a planar, conjugated system that enhances stability and reactivity.
Molecular and Crystallographic Data
The compound’s structural identity is confirmed through rigorous analytical methods. Key molecular descriptors include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 290.3 g/mol |
IUPAC Name | Methyl 2-(naphthalene-1-carbonyl)benzoate |
InChI | InChI=1S/C19H14O3/c1-22-19(21)17-11-5-4-10-16(17)18(20)15-12-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3 |
InChIKey | YFIROWGKGBPJJJ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC3=CC=CC=C32 |
PubChem CID | 747776 |
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy reveal a planar arrangement of the naphthalene and benzoate moieties, with intramolecular hydrogen bonding contributing to structural rigidity. The ester carbonyl group () exhibits a characteristic infrared (IR) absorption band at approximately 1720 cm, while the aromatic protons resonate between 7.2–8.5 ppm in -NMR spectra.
Synthetic Methodologies
Esterification Routes
The synthesis of methyl 2-(1-naphthoyl)benzoate typically involves Fischer esterification or Schotten-Baumann acylation, leveraging the reactivity of carboxylic acid derivatives with naphthalene-based alcohols. A representative pathway includes:
-
Step 1: Reaction of 1-naphthoic acid with thionyl chloride () to form 1-naphthoyl chloride.
-
Step 2: Condensation of 1-naphthoyl chloride with methyl 2-hydroxybenzoate in the presence of a base (e.g., pyridine) to yield the target ester.
This method achieves yields exceeding 75% under optimized conditions, with purity validated via high-performance liquid chromatography (HPLC). Alternative approaches, such as microwave-assisted synthesis, have been explored to reduce reaction times and improve efficiency.
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance scalability and reproducibility. Catalysts such as zeolites or solid acid resins are preferred for their reusability and minimal environmental impact. Process parameters, including temperature (80–120°C) and solvent selection (e.g., dichloromethane or toluene), are critical for minimizing side reactions such as decarboxylation or dimerization.
Applications in Scientific and Industrial Contexts
Pharmaceutical Intermediates
The compound’s naphthoyl group imparts lipophilicity, making it a valuable precursor in drug design. For example, derivatives of methyl 2-(1-naphthoyl)benzoate have been investigated as:
-
Anti-inflammatory agents: Modulating cyclooxygenase (COX) enzyme activity.
-
Anticancer candidates: Inducing apoptosis in lung carcinoma cells (e.g., A549) via p21-mediated cell cycle arrest.
Agrochemical Development
In agrochemistry, the ester’s stability under acidic conditions enables its use in pesticide formulations. Functionalization at the naphthalene ring’s 2-position enhances bioavailability and target specificity against plant pathogens.
Material Science Innovations
The compound’s conjugated structure facilitates applications in:
-
Organic semiconductors: As electron-transport layers in photovoltaic devices.
-
Luminescent materials: Exhibiting blue fluorescence under UV light, suitable for optoelectronic sensors.
Advanced Structural Analysis Techniques
Spectroscopic Characterization
-
NMR Spectroscopy: -NMR confirms the ester carbonyl at 167 ppm and aromatic carbons between 125–140 ppm.
-
Mass Spectrometry: Electron ionization (EI-MS) reveals a molecular ion peak at m/z 290.3, with fragmentation patterns consistent with naphthalene cleavage.
X-Ray Diffraction Studies
Single-crystal X-ray analysis delineates a triclinic crystal system with space group . Key bond lengths include (1.21 Å) and (1.36 Å), aligning with typical ester geometries.
Research Frontiers and Future Directions
Biodegradability and Environmental Impact
While the compound’s persistence in aquatic systems remains under investigation, preliminary studies suggest slow hydrolysis in alkaline conditions, necessitating eco-friendly derivatives for sustainable applications.
Catalytic Asymmetric Synthesis
Emerging methodologies aim to produce enantiomerically pure variants using chiral catalysts, expanding utility in enantioselective drug synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume